molecular formula C17H18N2O4 B5543663 N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide

N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide

Cat. No. B5543663
M. Wt: 314.34 g/mol
InChI Key: MKJPMAZHYUQQEU-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex acetamide derivatives, including those with oxime ether structures, typically involves multi-step chemical reactions starting from basic building blocks. For instance, Yang Hong (2012) reported the synthesis of derivatives by reacting 2-methylbenzoylformate with methoxyamine, methylamine, and substituted acetophenone oximes, demonstrating a method that could potentially apply to our compound of interest. The characterization of these compounds was achieved through IR, 1H NMR, and GC-MS spectral data, providing a comprehensive approach to understanding their structure and formation (Yang, 2012).

Scientific Research Applications

Synthesis and Bacteriostatic Activity

The synthesis of derivatives containing double oxime ether structures, including compounds related to N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide, has been explored for their potential bacteriostatic activities. A study by Yang Hong (2012) synthesized eleven 2-methoxyimino-2-(2-(substituted phenyl)-N-methylacetamide) derivatives and evaluated their bacteriostatic activities against various pathogens such as Sclerotonia, Botrytis cinerea Pers., Gibberella zeae, and Rhizoctorua solani. The results indicated significant bacteriostatic activities for certain compounds, suggesting potential applications in combating plant pathogens and in agricultural biocontrol strategies (Yang Hong, 2012).

Antioxidant Properties

Another study focused on the synthesis and evaluation of antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, closely related to N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide. These compounds were prepared through a condensation reaction and then screened for antioxidant activity using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. Several compounds exhibited considerable antioxidant activity, which is crucial for developing new antioxidant agents and could have implications in pharmaceutical formulations aimed at mitigating oxidative stress-related diseases (C. Gopi & M. Dhanaraju, 2020).

Cytotoxic Activity Against Cancer Cells

The search for new anticancer agents led to the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, where the core structure is somewhat similar to N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide. These compounds were tested on 60 cancer cell lines, and one of the compounds showed appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of such derivatives in anticancer drug development (M. M. Al-Sanea et al., 2020).

properties

IUPAC Name

N-[4-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenyl]methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12(20)19-15-5-7-16(8-6-15)23-11-14-4-3-13(10-18-21)9-17(14)22-2/h3-10,21H,11H2,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJPMAZHYUQQEU-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=C(C=C2)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=C(C=C2)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({4-[(E)-(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.